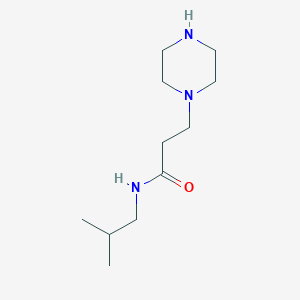

N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide

Description

N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide (CAS: 89009-63-2) is a piperazine-containing compound with the molecular formula C₁₁H₂₃N₃O and a molecular weight of 213.32 g/mol . Structurally, it consists of a piperazine ring linked via a three-carbon propionamide chain to a 2-methylpropyl group.

Properties

IUPAC Name |

N-(2-methylpropyl)-3-piperazin-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-10(2)9-13-11(15)3-6-14-7-4-12-5-8-14/h10,12H,3-9H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVFBLUXUPQFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651667 | |

| Record name | N-(2-Methylpropyl)-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89009-63-2 | |

| Record name | N-(2-Methylpropyl)-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation of 3-(Piperazin-1-yl)Propanoic Acid

This method involves activating the carboxylic acid group for nucleophilic attack by 2-methylpropylamine:

- Activation : React 3-(piperazin-1-yl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

- Coupling : Treat the acid chloride with 2-methylpropylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (Et₃N) to neutralize HCl.

Reaction Scheme :

$$

\text{3-(Piperazin-1-yl)propanoic acid} + \text{SOCl}2 \rightarrow \text{3-(Piperazin-1-yl)propanoyl chloride} + \text{HCl} + \text{SO}2

$$

$$

\text{3-(Piperazin-1-yl)propanoyl chloride} + \text{2-Methylpropylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-Methylpropyl)-3-(piperazin-1-yl)propanamide}

$$

Optimization Notes :

Alkylation of Piperazine with Halo-Propanamide

An alternative approach utilizes alkylation of piperazine with a halogenated propanamide precursor:

- Synthesis of 3-Chloropropanamide : React 3-chloropropanoic acid with 2-methylpropylamine using carbodiimide coupling agents (e.g., EDC/HOBt).

- Piperazine Substitution : Treat 3-chloro-N-(2-methylpropyl)propanamide with piperazine in the presence of a base (K₂CO₃) and catalytic NaI in DMF at 80°C.

Reaction Scheme :

$$

\text{3-Chloro-N-(2-methylpropyl)propanamide} + \text{Piperazine} \xrightarrow{\text{K}2\text{CO}3, \text{NaI}} \text{this compound} + \text{KCl}

$$

Challenges :

- Regioselectivity : Piperazine’s dual amine sites may lead to bis-alkylation. Excess piperazine (2–3 eq.) and controlled stoichiometry mitigate this.

- Purification : Byproducts require removal via recrystallization (ethanol/water) or flash chromatography.

Protection-Deprotection Strategies

To prevent undesired side reactions during piperazine functionalization, temporary protection of one nitrogen atom is employed:

- Boc Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.

- Alkylation : React 1-Boc-piperazine with 3-chloro-N-(2-methylpropyl)propanamide under SN2 conditions.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM.

Advantages :

- Improved regioselectivity (>90% mono-alkylation).

- Higher overall yield (70–85%) compared to direct methods.

Analytical Characterization

Synthetic batches require rigorous quality control:

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.00 (d, 6H, CH(CH₃)₂), 1.60–1.70 (m, 1H, CH(CH₃)₂), 2.40–2.60 (m, 8H, piperazine), 3.20 (t, 2H, CONHCH₂), 3.40 (t, 2H, NCH₂CH₂N) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 22.5 (CH(CH₃)₂), 28.1 (CH(CH₃)₂), 46.8 (piperazine CH₂), 53.2 (NCH₂), 172.1 (C=O) |

| HRMS (ESI+) | m/z calc. for C₁₁H₂₃N₃O [M+H]⁺: 214.1918, found: 214.1915 |

Scale-Up and Industrial Considerations

Patented methodologies for analogous piperazine derivatives highlight critical parameters:

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Solvent Recycling : DMF recovery via distillation reduces costs and environmental impact.

- Safety : Exothermic reactions require controlled addition of reagents and temperature monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Biological Activity

N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine moiety, which is known for its role in enhancing biological activity. The general structure can be represented as follows:

Antiviral Properties

Recent studies have indicated that compounds with similar structures exhibit antiviral activities, particularly against RNA viruses. For instance, this compound has been investigated for its potential to inhibit viral replication pathways. The mechanism involves interference with viral protein-protein interactions, which are crucial for the life cycle of viruses like SARS-CoV-2 .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a critical factor in various diseases, including cancer and autoimmune disorders. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, thereby modulating immune responses .

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. It has exhibited moderate to significant efficacy against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating a potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cellular signaling pathways, such as PARP1, which plays a role in DNA repair and apoptosis .

- Modulation of Protein Interactions : It has been suggested that the compound disrupts critical protein-protein interactions necessary for viral entry and replication .

- Induction of Apoptosis : Studies have shown that it can increase caspase activity, leading to programmed cell death in cancer cells .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study assessing the efficacy of various piperazine derivatives, this compound was found to significantly reduce cell viability in breast cancer models. The mechanism was linked to enhanced PARP cleavage and increased phosphorylation of H2AX, indicating DNA damage response activation .

Case Study 2: Inhibition of Viral Replication

Research involving multi-drug therapies highlighted the potential role of this compound in targeting viral infections by disrupting critical interactions between viral proteins and host cell receptors. This study utilized molecular dynamics simulations to predict binding affinities and interaction stability with viral proteins .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for N-(2-methylpropyl)-3-(piperazin-1-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via solid-phase methods using a propanamide backbone functionalized with piperazine and isobutyl groups. For example, coupling 3-chlorophenylpiperazine derivatives with activated esters in acetonitrile (CH₃CN) using triethylamine (Et₃N) as a base yields intermediates, followed by purification via silica gel chromatography (33–43% yields) . Normal-phase chromatography (e.g., RediSep Gold columns with gradients of hexane/ethyl acetate) is effective for isolating pure products . Optimizing equivalents of reagents (1.2–2.0 eq.) and reaction time (12–24 hrs) can improve yields.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use LC/MS to confirm molecular weight (e.g., tR = 8.1–12.2 min) and HPLC for purity assessment (>98% by area under the curve). <sup>1</sup>H-NMR (400 MHz, CDCl₃) is critical for confirming regiochemistry: key signals include δ 2.46–2.55 ppm (piperazine CH2), 3.04–3.06 ppm (N-CH2), and 7.47–8.83 ppm (aromatic protons). <sup>13</sup>C-NMR should show carbonyl resonances at ~170 ppm .

Q. What solvents and conditions are suitable for solubility and stability testing?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water. Stability studies should include accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hrs. Monitor degradation via TLC or LC/MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for target binding?

- Methodological Answer : Modify the piperazine ring (e.g., 4-phenyl, 3-chlorophenyl substitutions) or the isobutyl group (e.g., cyclopropyl, fluorinated alkyls) to assess steric/electronic effects. For example, replacing the isobutyl group with a 2-(trifluoromethoxy)phenyl moiety (as in ) enhances metabolic stability. Docking studies using crystallographic data of related A2A receptor antagonists (e.g., PDB: 4UHR) can guide rational design .

Q. How should researchers address discrepancies in synthetic yields or purity across batches?

- Methodological Answer : Low yields (e.g., 22–41% in ) may arise from incomplete coupling or side reactions. Use FT-IR to monitor amide bond formation (1640–1680 cm<sup>-1</sup>). Adjust reaction stoichiometry (e.g., excess acyl chloride) or switch coupling agents (e.g., HATU vs. EDC). For purity issues, employ orthogonal purification (e.g., preparative HPLC after silica gel chromatography) .

Q. What in vitro assays are appropriate for evaluating biological activity, and how can false positives be mitigated?

- Methodological Answer : Use antiproliferative assays (e.g., MTT on HeLa cells) and anti-HIV-1/2 screens (e.g., MT-4 cell line). Include controls with piperazine-free analogs to rule off-target effects. For receptor-binding studies (e.g., adenosine A2A), perform competitive binding assays with <sup>3</sup>H-labeled antagonists and validate via cAMP accumulation assays .

Q. How can metabolites be identified and quantified in pharmacokinetic studies?

- Methodological Answer : Use high-resolution LC-MS (Q-TOF) with exact mass analysis (e.g., m/z 462.1573 for major metabolites). Compare fragmentation patterns with synthetic standards. For quantification, develop a UPLC-MS/MS method using deuterated internal standards (e.g., d4-propanamide) to account for matrix effects .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for regioisomeric byproducts?

- Methodological Answer : Conflicting <sup>1</sup>H-NMR signals (e.g., δ 2.46 vs. 2.55 ppm for CH2 groups) may indicate regioisomers. Use 2D NMR (HSQC, HMBC) to assign connectivity. For example, HMBC correlations between piperazine N-H and carbonyl carbons can distinguish N- vs. O-acylation products. X-ray crystallography provides definitive confirmation if crystals are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.